molecular formula C13H21NO4S B12180529 (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine

(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine

Cat. No.: B12180529
M. Wt: 287.38 g/mol
InChI Key: RKDNQHYZOFDUCR-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C13H21NO4S This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a pentyloxy group The hydroxyethyl group is attached to the nitrogen atom, making it a sulfonamide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine typically involves the reaction of 4-pentyloxybenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification steps can also be optimized to reduce waste and improve the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The pentyloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using various nucleophiles, such as alkoxides or amines, under basic conditions.

Major Products

    Oxidation: The major product is (2-carboxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine.

    Reduction: The major product is (2-hydroxyethyl)[(4-pentyloxyphenyl)sulfide]amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has potential applications in the study of enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.

    Medicine: It is being investigated for its potential use as a pharmaceutical agent. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The hydroxyethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target. The pentyloxy group provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can disrupt the normal function of the target enzyme or receptor, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine: This compound has a methoxy group instead of a pentyloxy group. It has similar chemical properties but may have different biological activity due to the difference in hydrophobicity.

    (2-Hydroxyethyl)[(4-ethoxyphenyl)sulfonyl]amine: This compound has an ethoxy group instead of a pentyloxy group. It is less hydrophobic than the pentyloxy derivative and may have different solubility and reactivity.

    (2-Hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine: This compound has a butoxy group instead of a pentyloxy group. It has intermediate hydrophobicity compared to the methoxy and pentyloxy derivatives.

Uniqueness

(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine is unique due to the presence of the pentyloxy group, which provides a higher degree of hydrophobicity compared to its methoxy and ethoxy analogs. This increased hydrophobicity can enhance its interaction with hydrophobic pockets in biological targets, potentially leading to improved binding affinity and specificity. Additionally, the pentyloxy group can influence the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C13H21NO4S

Molecular Weight

287.38 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-pentoxybenzenesulfonamide

InChI

InChI=1S/C13H21NO4S/c1-2-3-4-11-18-12-5-7-13(8-6-12)19(16,17)14-9-10-15/h5-8,14-15H,2-4,9-11H2,1H3

InChI Key

RKDNQHYZOFDUCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCCO

Origin of Product

United States

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